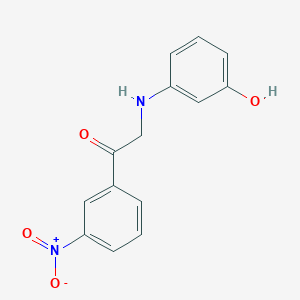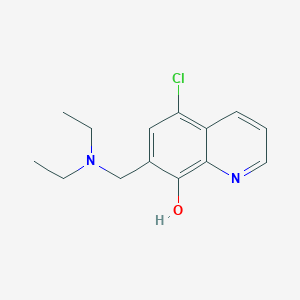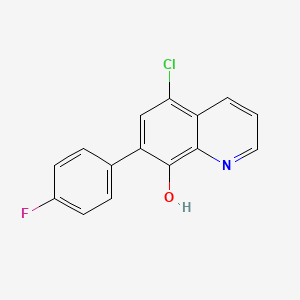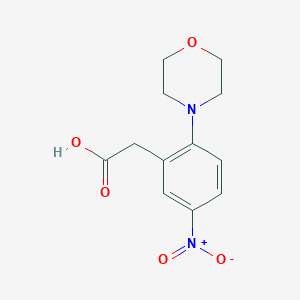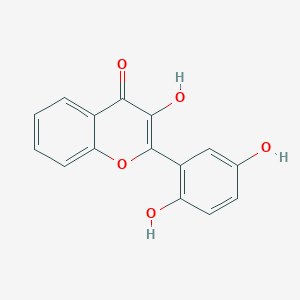
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of flavonoids, which are known for their diverse biological activities. The presence of hydroxyl groups in its structure contributes to its antioxidant properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with a suitable chromone derivative. One common method involves the use of a Wittig reaction, where 2,5-dihydroxybenzaldehyde reacts with (acetylmethylene)-triphenylphosphorane to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acetylated derivatives.
Applications De Recherche Scientifique
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxyphenylacetic acid: Known for its antioxidant properties and used in similar applications.
Methyl 2,5-dihydroxyphenylacetate: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one is unique due to its chromone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
95382-88-0 |
|---|---|
Formule moléculaire |
C15H10O5 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
2-(2,5-dihydroxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-6-11(17)10(7-8)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H |
Clé InChI |
GFGGJTOERXJSHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C=CC(=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


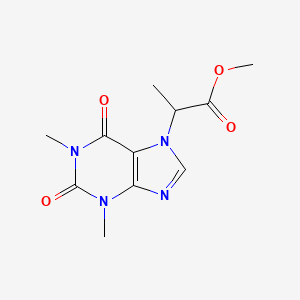
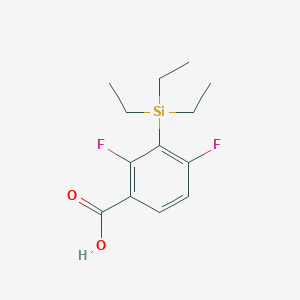
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
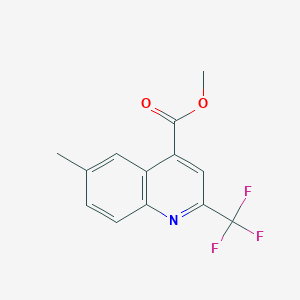
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)
